molecular formula C22H16ClNO B8668355 3-(3-Benzyl-8-chloroquinolin-4-yl)phenol

3-(3-Benzyl-8-chloroquinolin-4-yl)phenol

Cat. No. B8668355
M. Wt: 345.8 g/mol
InChI Key: NSGJPGKDNDPXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07576215B2

Procedure details

The title compound was prepared from 4-bromo-8-chloro-3-methyl-quinoline and 3-hydroxyphenyl boronic acid according to the procedure of Example 1. MS (ES) m/z 343.9.
Name
4-bromo-8-chloro-3-methyl-quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[C:7]([Cl:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[CH3:13].[OH:14][C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[CH:19][CH:20]=1>>[CH2:13]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[C:19]1[CH:20]=[C:15]([OH:14])[CH:16]=[CH:17][CH:18]=1)=[CH:10][CH:9]=[CH:8][C:7]=2[Cl:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
4-bromo-8-chloro-3-methyl-quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=NC2=C(C=CC=C12)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=NC2=C(C=CC=C2C1C=1C=C(C=CC1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.